CGP46381 (3-Aminopropyl-cyclohexylmethylphosphinic acid) is a selective antagonist of the gamma-aminobutyric acid type B (GABAB) receptor. [, , , , , , , , , , , , , , , , , , , ] GABAB receptors are G protein-coupled receptors found throughout the central and peripheral nervous systems, playing a crucial role in modulating neuronal excitability. [, , , , , , , , , , , , , , , , , , , ] CGP46381 is a valuable tool in scientific research for investigating the physiological and pathological roles of GABAB receptors in various biological processes. [, , , , , , , , , , , , , , , , , , , ]
Related Compounds
(R)-Baclofen
Compound Description: (R)-Baclofen is a selective agonist for gamma-aminobutyric acid type B (GABAB) receptors. It is widely used clinically as a muscle relaxant and an antispastic agent. [, , , ]
Relevance: (R)-Baclofen serves as a pharmacological tool to investigate the opposite effects of GABAB receptor activation in comparison to CGP46381, a GABAB receptor antagonist. For example, (R)-Baclofen was shown to facilitate spike and wave discharge duration in a monkey model of absence seizures, while CGP46381 decreased them, suggesting opposing roles in this neurological phenomenon. [] Furthermore, both compounds have been used to study the role of GABAB receptors in regulating neuronal activity and their potential as therapeutic targets for conditions such as epilepsy, neuropathic pain, and myopia. [, , , , ]
Compound Description: SCH 50911 is a selective GABAB receptor antagonist. It has a distinct chemical structure compared to other GABAB antagonists like CGP 35348, CGP 36742, or CGP46381. []
Relevance: Similar to CGP46381, SCH 50911 exhibits anti-absence activity in various animal models, including the lethargic mouse model, gamma-hydroxybutyrate-induced seizures, and pentylenetetrazole-induced seizures. [] This reinforces the potential of GABAB receptor antagonists, including CGP46381, as therapeutic agents for absence seizures. Both compounds demonstrate a shared pharmacological target and effect. [, ]
Compound Description: CGP 35348 is another GABAB receptor antagonist. It is structurally distinct from both CGP46381 and SCH 50911. []
Relevance: CGP 35348 demonstrates anti-absence effects similar to CGP46381 in various animal models, but it generally exhibits lower potency compared to both CGP46381 and SCH 50911. [] The study comparing these compounds highlights the diverse chemical structures that can effectively target GABAB receptors and suggests that further exploration of structurally distinct GABAB antagonists like CGP46381 could lead to the discovery of compounds with improved potency and pharmacological profiles. [, ]
Gamma-Hydroxybutyrate (GHB)
Compound Description: Gamma-Hydroxybutyrate (GHB) is a naturally occurring neurotransmitter and a drug with sedative and hypnotic effects. It is thought to act primarily through GABAB receptors, although it may also interact with specific GHB receptors. [, , ]
Relevance: GHB is central to understanding the mechanism of action of CGP46381. Several studies used GHB-induced sedation or seizures in animal models to investigate the role of GABAB receptors, where CGP46381 reversed or blocked GHB's effects. [, ] This suggests that CGP46381 exerts its effects by antagonizing GHB's action at GABAB receptors. [, ]
Muscimol
Compound Description: Muscimol is a potent GABAA receptor agonist found naturally in Amanita muscaria mushrooms. It is known for its psychoactive and hallucinogenic effects. []
Relevance: While not structurally related to CGP46381, Muscimol was used in conjunction with CGP46381 to study the interplay between GABAA and GABAB receptor systems in modulating scleral fibroblast growth in a study investigating myopia. [] This research aimed to understand the complex signaling pathways involved in eye growth and how different GABAergic agents, including CGP46381, might influence this process. []
Bicuculline
Compound Description: Bicuculline is a competitive antagonist of GABAA receptors, effectively blocking their activation. It is commonly used in research to study the role of GABAA receptors in various physiological processes. [, , , ]
1,4-Butanediol
Compound Description: 1,4-Butanediol is an aliphatic alcohol that acts as a prodrug for GHB. It is metabolized in the body to GHB, leading to similar sedative and hypnotic effects. []
Relevance: This compound is relevant because its sedative effects are blocked by CGP46381, indicating that 1,4-butanediol's action, like GHB's, is also mediated through GABAB receptors. [] This further supports the primary mechanism of action of CGP46381 as a GABAB receptor antagonist. []
Synthesis Analysis
The synthesis of CGP46381 involves several key steps that focus on constructing its unique molecular framework. The process typically includes:
Starting Materials: The synthesis begins with readily available heterocyclic compounds that serve as precursors.
Reactions: Key reactions such as alkylation and cyclization are employed to form the core structure of CGP46381. For example, specific alkyl groups are introduced to modify the nitrogen-containing rings.
Purification: After synthesis, the compound undergoes purification processes like crystallization or chromatography to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis
The molecular structure of CGP46381 can be characterized by its specific arrangement of atoms and bonds. It features:
Molecular Formula: C₁₈H₂₃N₃O₄S
Molecular Weight: Approximately 373.46 g/mol
Structural Features: The compound contains a sulfonamide group linked to a bicyclic structure that is critical for its interaction with the GABA_B receptor.
The three-dimensional conformation of CGP46381 allows it to fit into the binding site of the GABA_B receptor, enabling its antagonistic action. Structural data can be further analyzed using techniques such as X-ray crystallography or NMR spectroscopy, although specific structural data for CGP46381 may not be widely published.
Chemical Reactions Analysis
CGP46381 participates in various chemical reactions relevant to its pharmacological activity:
Binding Reactions: As an antagonist, CGP46381 competes with agonists like baclofen for binding at the GABA_B receptor.
Metabolic Reactions: The compound undergoes metabolic transformations in vivo, primarily via cytochrome P450 enzymes, which can affect its bioavailability and duration of action.
Degradation Pathways: Understanding the degradation pathways is essential for assessing the stability and shelf-life of CGP46381 in pharmaceutical formulations.
Technical details regarding these reactions are crucial for optimizing dosing regimens and understanding potential drug interactions.
Mechanism of Action
CGP46381 exerts its pharmacological effects primarily through:
Antagonism of GABA_B Receptors: By blocking these receptors, CGP46381 inhibits their ability to mediate inhibitory neurotransmission. This action can lead to increased neuronal excitability and modulation of synaptic transmission.
Impact on Neurotransmitter Release: The blockade of GABA_B receptors affects the release of other neurotransmitters such as glutamate and dopamine, which can have downstream effects on various neural pathways.
Data from electrophysiological studies demonstrate that CGP46381 effectively reduces the inhibitory postsynaptic potentials induced by GABA_B receptor activation, confirming its role as a potent antagonist.
Physical and Chemical Properties Analysis
CGP46381 exhibits several notable physical and chemical properties:
These properties are essential for formulating CGP46381 into effective drug delivery systems.
Applications
CGP46381 has been investigated for various scientific uses:
Research Tool: It serves as a valuable tool in neuroscience research for studying GABAergic signaling pathways and their implications in neurological disorders.
Therapeutic Potential: Due to its antagonistic properties at GABA_B receptors, CGP46381 has potential applications in treating conditions characterized by excessive GABAergic activity, such as certain types of epilepsy or anxiety disorders.
Pharmacological Studies: The compound aids in elucidating the roles of GABA_B receptors in various physiological processes, contributing to our understanding of neuropharmacology.
Ongoing research continues to explore the full therapeutic potential and mechanisms underlying the effects of CGP46381 within clinical contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
9, 10-Epoxystearic acid, also known as 9, 10-epoxyoctadecanoate, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 9, 10-Epoxystearic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 9, 10-Epoxystearic acid has been primarily detected in urine. Within the cell, 9, 10-epoxystearic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 9, 10-Epoxystearic acid is also a parent compound for other transformation products, including but not limited to, 9, 10-epoxy-18-hydroxyoctadecanoic acid, 9, 10-epoxy-17-hydroxyoctadecanoic acid, and 1-hexadecanoyl-2-(9, 10-epoxyoctadecanoyl)-sn-glycero-3-phosphocholine. Outside of the human body, 9, 10-epoxystearic acid can be found in a number of food items such as lupine, sweet bay, sacred lotus, and acorn. This makes 9, 10-epoxystearic acid a potential biomarker for the consumption of these food products. 9,10-epoxyoctadecanoic acid is an epoxy fatty acid consisting of octadecanoic (stearic) acid with a single epoxide located between positions 9 and 10. It has a role as a human metabolite. It is a conjugate acid of a 9,10-epoxyoctadecanoate.
Cevimeline is a parasympathomimetic agent that act as an agonist at the muscarinic acetylcholine receptors M1 and M3. It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren's syndrome. Cevimeline is an orally available cholinergic agonist that is used to treat symptoms of dry mouth in patients with keratoconjunctivitis sicca (Sjögren syndrome). Cevimeline has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent liver injury. Cevimeline is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.
Cetylpyridinium chloride is a pyridinium salt that has N-hexadecylpyridinium as the cation and chloride as the anion. It has antiseptic properties and is used in solutions or lozenges for the treatment of minor infections of the mouth and throat. It has a role as an antiseptic drug and a surfactant. It is a chloride salt and an organic chloride salt. It contains a cetylpyridinium. Cetylpyridinium Chloride is the chloride salt form of cetylpyridinium, a quaternary ammonium with broad-spectrum antimicrobial activity. Upon topical administration, cetylpyridinium chloride is positively charged and reacts with the negatively charged microbial cell surfaces, thereby destroying the integrity of the cell membrane. This causes leakage of intracellular components leading to microbial cell death. See also: Cetylpyridinium (has active moiety); Cetylpyridinium chloride; domiphen bromide (component of); Cetylpyridinium chloride; propylene glycol (component of) ... View More ...
Cevimeline Hydrochloride is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.
Cevoglitazar, also known as LBM-642, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of type 2 diabetes and lipid metabolism. Cevoglitazar potently reduces food intake and body weight in obese mice and cynomolgus monkeys. Cevoglitazar was as effective as pioglitazone at improving glucose tolerance.